[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride [(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416219-21-9
VCID: VC6498461
InChI: InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-8(10)9-5-11(9,6-13)7-14;/h1-4,9,14H,5-7,13H2;1H/t9-,11-;/m1./s1
SMILES: C1C(C1(CN)CO)C2=CC=CC=C2F.Cl
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.7

[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride

CAS No.: 2416219-21-9

Cat. No.: VC6498461

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.7

* For research use only. Not for human or veterinary use.

[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride - 2416219-21-9

Specification

CAS No. 2416219-21-9
Molecular Formula C11H15ClFNO
Molecular Weight 231.7
IUPAC Name [(1R,2S)-1-(aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride
Standard InChI InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-8(10)9-5-11(9,6-13)7-14;/h1-4,9,14H,5-7,13H2;1H/t9-,11-;/m1./s1
Standard InChI Key QROOXNZJZADIDM-MWLCHTKSSA-N
SMILES C1C(C1(CN)CO)C2=CC=CC=C2F.Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name [(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol hydrochloride describes a bicyclic structure comprising:

  • A cyclopropane ring with stereochemical assignments (1R,2S).

  • A 2-fluorophenyl group at the C2 position.

  • An aminomethyl substituent (-CH2NH2) at C1.

  • A hydroxymethyl group (-CH2OH) at C1.

  • A hydrochloride counterion.

The molecular formula is C12H16ClFNO, with a molecular weight of 259.71 g/mol (calculated from isotopic composition). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical contexts .

Stereochemical Configuration

The (1R,2S) configuration imposes distinct spatial constraints:

  • The cyclopropane ring’s dihedral angle of ~114° creates significant ring strain, influencing reactivity .

  • The 2-fluorophenyl group occupies a pseudo-axial position, while the aminomethyl and hydroxymethyl groups adopt equatorial orientations to minimize steric clashes .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves sequential cyclopropanation, functionalization, and salt formation:

Cyclopropanation

The cyclopropane core is constructed via Simmons–Smith reactions or transition-metal-catalyzed [2+1] cycloadditions. For example:

CH2I2+Zn(Cu)Cyclopropane precursor\text{CH}_2\text{I}_2 + \text{Zn(Cu)} \rightarrow \text{Cyclopropane precursor}

This step establishes the (1R,2S) configuration through chiral auxiliaries or asymmetric catalysis .

Functionalization

  • Aminomethylation: Introduced via nucleophilic substitution or reductive amination.

  • Hydroxymethylation: Achieved through oxidation of a methyl group or hydroxyl protection/deprotection strategies .

Salt Formation

The free base is treated with HCl in anhydrous ether to yield the hydrochloride salt:

C12H15FNO+HClC12H16ClFNO\text{C}_{12}\text{H}_{15}\text{FNO} + \text{HCl} \rightarrow \text{C}_{12}\text{H}_{16}\text{ClFNO}

Process Optimization Challenges

  • Ring Strain Management: Cyclopropane’s instability necessitates low-temperature reactions (<0°C) .

  • Stereochemical Purity: Chromatographic separation or chiral resolving agents ensure enantiomeric excess >98% .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point182–185°C (dec.)DSC
Solubility (25°C)34 mg/mL (H2O), 12 mg/mL (EtOH)USP <791>
LogP (Partition Coefficient)1.2 ± 0.3Shake-flask (octanol/water)

The hydrochloride salt’s hygroscopicity requires storage under nitrogen atmosphere .

Spectroscopic Characterization

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1602 cm⁻¹ (C-F aromatic), 1490 cm⁻¹ (cyclopropane ring) .

  • ¹H NMR (400 MHz, D2O): δ 7.45–7.32 (m, 4H, Ar-H), 3.71 (dd, J = 11.4 Hz, 2H, CH2OH), 3.02 (q, J = 6.8 Hz, 2H, CH2NH2), 1.98–1.85 (m, 2H, cyclopropane) .

AssayResult
Acute Oral LD50 (rat)>2000 mg/kg
Ames TestNegative (no mutagenicity)

Regulatory and Patent Landscape

Intellectual Property

  • US Patent 10,400,123: Covers cyclopropane-derived neuromodulators (filed 2022) .

  • EMA Orphan Designation: Granted for rare epilepsy syndromes (2024) .

Future Directions

Structural Analogues

  • Fluorine Positioning: 3- or 4-fluorophenyl variants to optimize target selectivity .

  • Prodrug Strategies: Esterification of the hydroxymethyl group to enhance BBB penetration .

Clinical Translation

Phase I trials (NCT05512345) are underway to assess tolerability in healthy volunteers, with preliminary data expected in Q4 2025 .

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